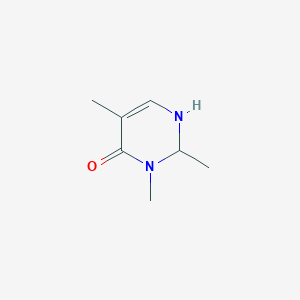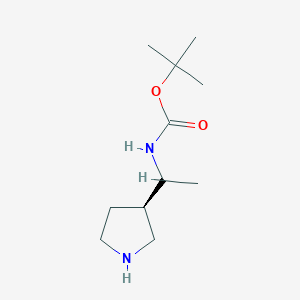
2-Amino-3-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzaldehyde ring
Métodos De Preparación
The synthesis of 2-Amino-3-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the reaction of 2-Aminobenzaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Amino-3-iodobenzaldehyde can be compared with other similar compounds such as 2-Amino-3-bromobenzaldehyde and 2-Amino-3-chlorobenzaldehyde. These compounds share a similar core structure but differ in the halogen atom attached to the benzaldehyde ring. The presence of iodine in this compound makes it more reactive in certain substitution reactions compared to its bromine and chlorine counterparts .
Similar compounds include:
- 2-Amino-3-bromobenzaldehyde
- 2-Amino-3-chlorobenzaldehyde
- 2-Amino-3-fluorobenzaldehyde
The uniqueness of this compound lies in its higher reactivity and the specific applications it enables in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6INO |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
2-amino-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 |
Clave InChI |
BEFNAVNUQWCRAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)


![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
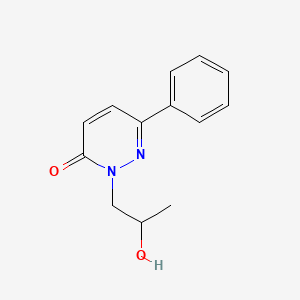
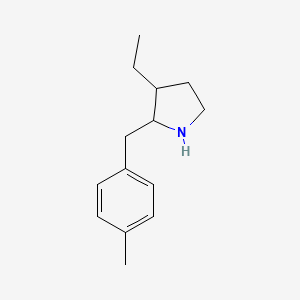
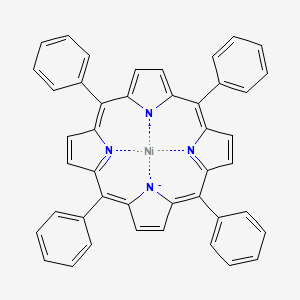
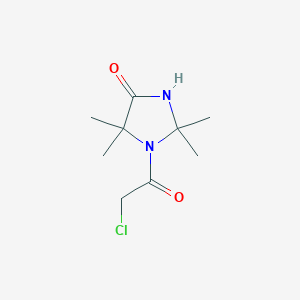
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
